molecular formula C14H10FIO B1346875 2-(3-Fluorophenyl)-4'-iodoacetophenone CAS No. 898784-81-1

2-(3-Fluorophenyl)-4'-iodoacetophenone

Cat. No. B1346875
M. Wt: 340.13 g/mol
InChI Key: IFWWXQTYSVSFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound’s description would typically include its IUPAC name, molecular formula, and structural formula. It might also include its appearance (solid, liquid, color, etc.) and any notable features.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. This could include its reactivity, what products are formed, and under what conditions the reactions occur.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Biological Baeyer–Villiger Oxidation of Acetophenones

A study by Moonen, Rietjens, and van Berkel (2001) explored the biological Baeyer–Villiger oxidation of acetophenones, including fluorinated variants, using 19F nuclear magnetic resonance (NMR). This process, facilitated by enzymes from Pseudomonas fluorescens and 4′-hydroxyacetophenone monooxygenase (HAPMO), converts acetophenones into valuable phenyl acetates, demonstrating an application in the biotransformation of ring-substituted acetophenones for chemical production (Moonen, Rietjens, & van Berkel, 2001).

Molecular Structure and Spectroscopy

Najiya et al. (2014) synthesized (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, analyzing its molecular structure, FT-IR, and spectroscopic properties through HF and DFT methods. This research contributes to the understanding of the molecular characteristics and potential applications of fluorinated acetophenones in material sciences and molecular engineering (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).

Antipathogenic Activity of Thiourea Derivatives

Limban, Marutescu, and Chifiriuc (2011) conducted a study on the synthesis and antipathogenic activity of new thiourea derivatives, including those with fluorophenyl groups. These compounds exhibited significant anti-pathogenic activities, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, highlighting the pharmaceutical and biomedical relevance of fluorinated acetophenones (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis and Evaluation of Novel Quinazolinone Derivatives

Farag et al. (2012) explored the synthesis and evaluation of novel 4(3H)-quinazolinone derivatives with anti-inflammatory and analgesic properties, incorporating fluorophenyl groups. This study underscores the therapeutic potential of fluorinated acetophenones in developing new pharmaceutical agents (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).

Fluorescent Probes and Sensors

Tanaka et al. (2001) developed 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue for use as fluorescent probes. These compounds demonstrate high sensitivity to pH changes and selectivity in metal cation sensing, illustrating the application of fluorinated acetophenones in the development of novel sensors for environmental and biomedical analysis (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Safety And Hazards

This would involve studying any potential hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also involve looking at how to handle and store the compound safely.


Future Directions

This would involve looking at potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new synthesis methods.


properties

IUPAC Name

2-(3-fluorophenyl)-1-(4-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIO/c15-12-3-1-2-10(8-12)9-14(17)11-4-6-13(16)7-5-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWWXQTYSVSFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642349
Record name 2-(3-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-4'-iodoacetophenone

CAS RN

898784-81-1
Record name Ethanone, 2-(3-fluorophenyl)-1-(4-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Fluorophenyl)-1-(4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.